molecular formula C12H13N3OS2 B5554624 3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide

3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide

Cat. No. B5554624
M. Wt: 279.4 g/mol
InChI Key: AQQLNFCYIXIEAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide, also known as MTDP, is a potent and selective inhibitor of the protein tyrosine phosphatase enzyme, PTP1B. This compound has attracted significant attention from researchers due to its potential therapeutic applications in the treatment of obesity, diabetes, and cancer. In

Scientific Research Applications

Anticancer Applications

A significant body of research highlights the anticancer potential of thiadiazole derivatives. These compounds have shown promising results against various cancer cell lines. For instance, a study presented the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives as potent anticancer agents. Specifically, compounds showed notable anticancer activity against hepatocellular carcinoma cell lines, suggesting a promising direction for future anticancer therapies (Gomha et al., 2017). Another study focused on the microwave-assisted synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, evaluating their anticancer activity across multiple human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. This research highlighted several compounds with promising GI50 values, indicating potential efficacy in cancer treatment (Tiwari et al., 2017).

Antimicrobial Applications

Thiadiazole derivatives have also been studied for their antimicrobial properties. For example, new heterocycles containing the 1,3,4-thiadiazole moiety were synthesized and evaluated for their antimicrobial activity. Some members of this series displayed promising activities against tested microorganisms, indicating their potential as antimicrobial agents (Farghaly et al., 2011).

Anticonvulsant Applications

Research into the anticonvulsant properties of thiadiazole derivatives has produced encouraging results. A study synthesized 3-[[5-(alkylbenzylideneamino)-1,3,4-thiadiazol-2-yl]methylamino-2]-methyl-6-monosubstitutedquinazolin-4(3H)-ones, which were evaluated for their anticonvulsant activity. This research identified several compounds with potent anticonvulsant effects, highlighting the potential of thiadiazole derivatives in the treatment of convulsive disorders (Archana et al., 2002).

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives can vary greatly depending on their structure and the type of biological activity they exhibit. For example, some 1,3,4-thiadiazole derivatives have been found to inhibit the urease enzyme, which is critical for the survival of certain bacteria .

Safety and Hazards

The safety and hazards associated with 1,3,4-thiadiazole derivatives can vary depending on their specific structure. Some 1,3,4-thiadiazole compounds may be hazardous if ingested and may cause irritation to the skin and eyes .

Future Directions

The future research directions in the field of 1,3,4-thiadiazole derivatives are vast due to their wide range of biological activities. Researchers are continually synthesizing new 1,3,4-thiadiazole derivatives and evaluating their biological activities in the hope of discovering new drugs .

properties

IUPAC Name

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS2/c1-9-14-15-12(18-9)17-8-7-11(16)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQLNFCYIXIEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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